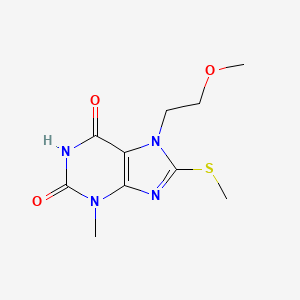

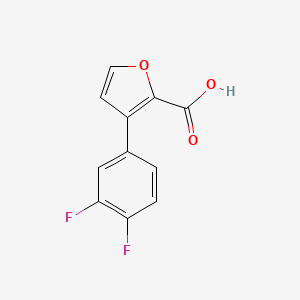

![molecular formula C20H20N6O3 B2820886 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide CAS No. 1208524-09-7](/img/structure/B2820886.png)

N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazolo[3,4-d]pyrimidin ring, and an amide group . It’s part of a class of compounds known as amides and esters containing furan rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation . The reactions were carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol in a microwave reactor . The reaction time, the solvent, and the amounts of the substrates were optimized .Scientific Research Applications

Synthesis and Structural Characterization

- Compounds with structural similarities to the queried chemical have been synthesized through various chemical reactions, with their structures confirmed by X-ray crystallography and density functional theory (DFT) calculations. For instance, compounds with pyrazolo[3,4-d]pyrimidin derivatives have demonstrated marked inhibition against various cancer cell lines, highlighting their promising anticancer activity (Huang et al., 2020). These studies lay the groundwork for the development of novel therapeutic agents.

Anticancer Activity

- Research has focused on the synthesis of derivatives that exhibit significant anticancer properties. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity against human cancer cell lines, revealing their potential as anticancer agents (Hassan et al., 2015). These findings are crucial for the development of new drugs targeting specific cancers.

Biological Evaluations

- Several studies have evaluated the biological activities of compounds structurally related to the queried chemical, including their potential as dual inhibitors of kinases relevant to disease pathways (Loidreau et al., 2013). These evaluations help in identifying lead compounds for further drug development.

Molecular Docking Studies

- Molecular docking studies have been used to predict the interaction of synthesized compounds with biological targets. This approach has identified compounds with potential inhibitory activities against specific proteins, which could be beneficial for designing drugs with targeted action (Huang et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation.

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. Most notably, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are involved in cell proliferation and survival . By inhibiting EGFR, the compound prevents the activation of these pathways, thereby inhibiting cell proliferation and inducing apoptosis .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s bioavailability, half-life, and other pharmacokinetic properties would need to be determined in pharmacokinetic studies.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis in cells that overexpress EGFR . This can lead to a decrease in the size of tumors that are driven by EGFR overexpression .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs could affect the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy . Additionally, the compound’s stability could be affected by factors such as temperature and pH .

Properties

IUPAC Name |

N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-28-17-7-3-2-6-15(17)20(27)21-8-9-26-19-16(12-25-26)18(23-13-24-19)22-11-14-5-4-10-29-14/h2-7,10,12-13H,8-9,11H2,1H3,(H,21,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOWGFZTHWZONO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

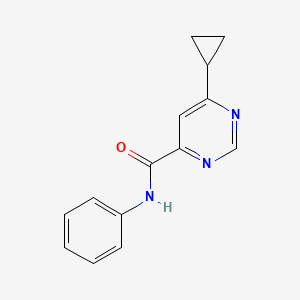

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)

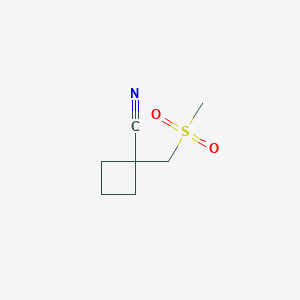

![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)

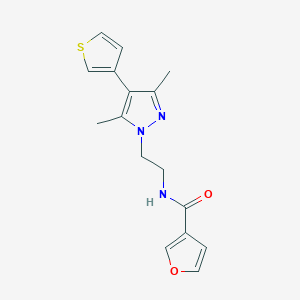

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)

![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)